2-(3,4-dimethoxyphenyl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone
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Overview
Description
2-(3,4-dimethoxyphenyl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the indole derivative: Starting with an indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Piperazine coupling: The indole derivative is then coupled with piperazine under conditions that promote nucleophilic substitution.
Final coupling with the ethanone moiety: The final step involves coupling the piperazine-indole intermediate with a 3,4-dimethoxyphenyl ethanone derivative, often using a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole ring.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential therapeutic agent.
Medicine
Medicinal applications could include its use as a drug candidate for treating various diseases, given its structural similarity to known pharmacophores.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propanone
- 2-(3,4-dimethoxyphenyl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butanone
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-20-8-7-16(13-21(20)30-2)14-22(27)25-9-11-26(12-10-25)23(28)19-15-17-5-3-4-6-18(17)24-19/h3-8,13,15,24H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFNXIBBZYOFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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